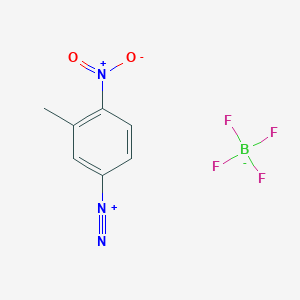

3-Methyl-4-nitrobenzenediazonium tetrafluoroborate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

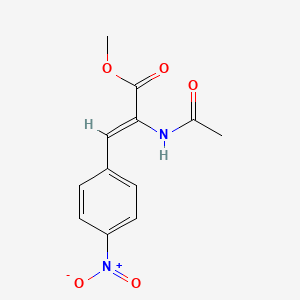

3-Methyl-4-nitrobenzenediazonium Tetrafluoroborate is a chemical compound with the molecular formula C7H6N3O2•BF4 and a molecular weight of 250.97 . It is typically used for research purposes .

Molecular Structure Analysis

The molecular structure of 3-Methyl-4-nitrobenzenediazonium Tetrafluoroborate consists of 7 carbon atoms, 6 hydrogen atoms, 3 nitrogen atoms, 2 oxygen atoms, and 1 boron atom, along with 4 fluorine atoms .Physical And Chemical Properties Analysis

3-Methyl-4-nitrobenzenediazonium Tetrafluoroborate is a solid at room temperature . It is soluble in DMF and DMSO . It should be stored at -20° C . Its melting point is between 112-115°C .Scientific Research Applications

Surface Characterization and Electron-Transfer Kinetics : Griveau et al. (2010) studied the adsorption of 4-nitrobenzenediazonium tetrafluoroborate in acidic aqueous solution on gold and glassy carbon substrates using scanning electrochemical microscopy (SECM). This research contributes to understanding surface properties and electron-transfer kinetics in different substrates (Griveau et al., 2010).

Modification of Electrodes : A study by Matemadombo et al. (2007) explored the electrochemical grafting of 4-nitrobenzenediazonium tetrafluoroborate onto a glassy carbon electrode. This modification resulted in the formation of a nitrophenyl radical, which was further used for the catalytic oxidation of thiocyanate (Matemadombo et al., 2007).

Kinetic Studies and Azo-Coupling Reactions : Jackson and Lynch (1987) investigated the azo-coupling reactions of indoles with p-nitrobenzenediazonium tetrafluoroborate, providing insights into electrophilic aromatic substitutions and the impact of different substrates (Jackson & Lynch, 1987).

Protodediazoniation Studies : Markgraf et al. (1997) studied the protodediazoniation of aryldiazonium fluoroborates by warm dimethylformamide (DMF), specifically focusing on the conversion of 4-nitrobenzenediazonium fluoroborate to nitrobenzene. This research contributes to understanding the reaction mechanisms and kinetics (Markgraf et al., 1997).

Ionic Liquid Reaction Media : Lyčka et al. (2007) synthesized several phenylazonaphthols in an ionic liquid using 4-nitrobenzenediazonium tetrafluoroborate. This study contributes to the field of organic synthesis in alternative reaction media (Lyčka et al., 2007).

Chemical Vapor Deposition and Graphene Modification : Fan et al. (2010) used 4-nitrobenzenediazonium tetrafluoroborate for modifying the electrical properties of graphene field-effect transistors. This study highlights the impact of chemical modification on the electrical characteristics of graphene (Fan et al., 2010).

Safety and Hazards

3-Methyl-4-nitrobenzenediazonium Tetrafluoroborate is harmful if swallowed, in contact with skin, or if inhaled . It can cause severe skin burns and eye damage . Precautions should be taken to avoid breathing dusts or mists, and protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .

properties

IUPAC Name |

3-methyl-4-nitrobenzenediazonium;tetrafluoroborate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N3O2.BF4/c1-5-4-6(9-8)2-3-7(5)10(11)12;2-1(3,4)5/h2-4H,1H3;/q+1;-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEYBUBIALAIMLS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC1=C(C=CC(=C1)[N+]#N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BF4N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.95 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-4-nitrobenzenediazonium tetrafluoroborate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

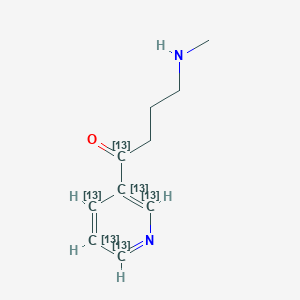

![(-)-(3S,4E)-3-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyl-5-(2-methyl-1,3-thiazol-4-yl)pent-4-en-1-ol](/img/structure/B1139838.png)

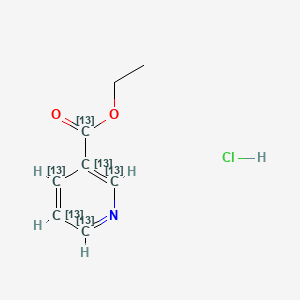

![(-)-(2Z,5S,6E)-5-{[tert-Butyl(dimethyl)silyl]oxy}-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dien-1-ol](/img/structure/B1139840.png)

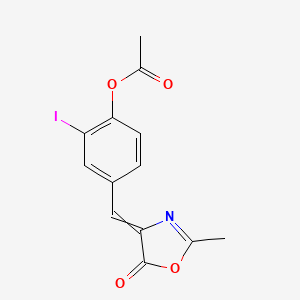

![4-[(1E,3S,5Z,8R/S,10S)-3,11-Bis-{[tert-butyl(dimethyl)silyl]oxy}-2,6,10-trimethyl-8-(phenylsulfonyl)undeca-1,5-dienyl]-2-methyl-1,3-thiazole](/img/structure/B1139841.png)

![N-[(4aR,7R,8R,8aR)-6,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B1139846.png)